2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOUNGPWVVCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Nucleophilic Aromatic Substitution (SNAr) Routes to 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. This class of reactions involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, characterized by the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Displacement of Activated Halogen or Nitro Groups by Trifluoroethoxide Anion
The principal SNAr strategy for synthesizing this compound involves the reaction of an activated aromatic substrate with the 2,2,2-trifluoroethoxide anion. This anion is typically generated in situ by treating 2,2,2-trifluoroethanol (B45653) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
The most common precursors are 4-substituted-2-nitroanilines, where the substituent at the 4-position is a good leaving group. Halogens, particularly fluorine and chlorine, are frequently employed. nih.gov The reaction proceeds by the displacement of the halide by the trifluoroethoxide nucleophile.
A typical reaction scheme is as follows:
Starting Material : 4-halo-2-nitroaniline (e.g., 4-fluoro-2-nitroaniline (B1293508) or 4-chloro-2-nitroaniline).
Nucleophile : Sodium 2,2,2-trifluoroethoxide (formed from 2,2,2-trifluoroethanol and a base).
Solvent : A polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile is commonly used to facilitate the reaction.
The general reaction is depicted below:
Figure 1: General scheme for the SNAr synthesis of this compound from a 4-halo-2-nitroaniline precursor.
In some cases, a nitro group itself can act as a leaving group, although this is less common than halide displacement for this specific transformation. The efficiency of the reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring.
Examination of Leaving Group Effects and Aromatic Ring Activation in SNAr Reactions
The success of the SNAr synthesis is governed by two key factors: the activation of the aromatic ring and the nature of the leaving group.
Aromatic Ring Activation: For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.gov In the synthesis of this compound, the nitro group (NO2) at the 2-position serves this purpose effectively. It strongly withdraws electron density from the ring, facilitating the initial nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate through resonance. The stability of this intermediate is crucial as its formation is typically the rate-determining step of the reaction.
Table 1: Comparison of Leaving Groups for SNAr Synthesis
| Leaving Group (X) | Substrate | Relative Reactivity | Rationale |
| F | 4-Fluoro-2-nitroaniline | Highest | High electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step. |
| Cl | 4-Chloro-2-nitroaniline | Moderate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack compared to the fluoro analogue. |
| NO2 | 2,4-Dinitroaniline | Low (for this transformation) | Although a powerful activating group, it is a less efficient leaving group than halogens in this context. |
Emerging and Sustainable Synthesis Approaches
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials, aligning with the principles of green chemistry.
Application of Phase Transfer Catalysis in Aryl Etherification Reactions
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.org In the synthesis of this compound, PTC can offer significant advantages. iajpr.com
The reaction typically involves an aqueous or solid phase containing the trifluoroethoxide salt and an organic phase containing the 4-halo-2-nitroaniline substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the alkoxide anion from its phase into the organic phase, where it can react with the aryl halide. biomedres.us
Advantages of PTC include:
Milder reaction conditions (lower temperatures).
Elimination of the need for expensive, anhydrous polar aprotic solvents.
Simplified workup procedures.
Increased reaction rates and yields. iajpr.combiomedres.us
Exploration of Transition-Metal-Free Methodologies for Aromatic Fluoroalkoxylation
The SNAr reaction is inherently a transition-metal-free methodology, making it an attractive alternative to metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for constructing C-O bonds. While transition-metal catalysis is a powerful tool, it often involves expensive, toxic, and difficult-to-remove metal catalysts. The development and optimization of SNAr routes represent a key area of research in transition-metal-free synthesis. nih.gov By leveraging the principles of aromatic ring activation and leaving group effects, the synthesis can proceed efficiently without the need for any metal species, which is both economically and environmentally advantageous.
Considerations for Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound |
| 1. Waste Prevention | SNAr reactions are often high-yielding, minimizing the formation of byproducts. The primary byproduct is a simple inorganic salt (e.g., NaF or NaCl), which is easier to manage than complex organic waste. |
| 2. Atom Economy | The SNAr addition-elimination pathway generally has high atom economy, as most atoms from the reactants are incorporated into the final product and the salt byproduct. |
| 5. Safer Solvents & Auxiliaries | Research into replacing traditional polar aprotic solvents like DMF (which has toxicity concerns) with greener alternatives (e.g., Cyrene, DMSO, or ionic liquids) is an active area. PTC can reduce or eliminate the need for such solvents. |
| 6. Design for Energy Efficiency | The use of highly reactive substrates (e.g., 4-fluoro-2-nitroaniline) or catalytic methods like PTC allows the reaction to proceed at lower temperatures, reducing energy consumption. |
| 9. Catalysis | Phase-transfer catalysis is a prime example of using a catalytic amount of a substance to improve reaction efficiency and reduce energy requirements, as opposed to using stoichiometric reagents. |
By focusing on these advanced and sustainable methodologies, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally benign.
Mechanistic Insights and Chemical Transformations of 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Elucidation of Reaction Mechanisms for Nitro Group Reduction to the Amine Functionality
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. wikipedia.org The conversion of the nitro functional group in 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline to a primary amine involves a six-electron reduction. nih.gov This process can proceed through different pathways and intermediates depending on the reaction conditions and reagents employed. nih.govnumberanalytics.com
The reduction of an aromatic nitro group to an amine is a multistep process that can proceed via radical or non-radical pathways. nih.gov
Single-Electron Transfer (SET) Pathway : This mechanism involves the sequential transfer of single electrons, leading to the formation of radical intermediates. The initial step is the transfer of one electron to the nitro group (ArNO₂) to form a nitro anion-radical (ArNO₂⁻·). nih.gov This radical species is a key intermediate that undergoes further reduction. The process continues through the formation of a nitroso compound (ArNO), a hydronitroxide radical, and a hydroxylamino derivative (ArNHOH) before the final amine (ArNH₂) is produced. nih.gov The energetics of the first electron transfer is a critical factor and is described by the midpoint redox potential of the ArNO₂/ArNO₂⁻· couple. nih.gov
Two-Electron Transfer Pathway : Alternatively, the reduction can occur through successive two-electron steps, which is equivalent to a hydride transfer. nih.gov In this pathway, the nitro group is first reduced to a nitroso intermediate with the elimination of water. The nitroso compound is then rapidly reduced to the corresponding hydroxylamine (B1172632). nih.gov The reduction of the nitroso intermediate to the hydroxylamine occurs at a much faster rate than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov The hydroxylamine is the final key intermediate before it is reduced to the amine. nih.govnumberanalytics.com
Both mechanistic pathways ultimately lead to the formation of the corresponding amine, in this case, 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine. The specific pathway followed can be influenced by the choice of reducing agent and catalyst.
A wide variety of reagents and catalysts can be employed for the reduction of aromatic nitro groups, each offering different levels of selectivity and reactivity. The choice of catalyst is crucial as it can influence the reaction pathway and the final product distribution, potentially leading to intermediates like hydroxylamines or azo compounds instead of the desired amine. commonorganicchemistry.comnumberanalytics.com
The following table summarizes common catalytic systems and their characteristics for the reduction of the nitro group in this compound.
| Catalyst/Reagent | Conditions | Selectivity and Remarks |
| Catalytic Hydrogenation | ||
| H₂ + Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents | Highly efficient and common method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, it can also reduce other functional groups like alkenes or dehalogenate aryl halides. commonorganicchemistry.com |
| H₂ + Raney Nickel | Hydrogen gas, often in ethanol | Effective for nitro group reduction and is often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.commasterorganicchemistry.com |
| H₂ + Platinum(IV) Oxide (PtO₂) | Hydrogen gas | A potent catalyst for the hydrogenation of nitro compounds. wikipedia.org |
| Transfer Hydrogenation | ||
| Formic Acid or Ammonium (B1175870) Formate | With catalysts like Raney Nickel or Pd/C | Provides a source of hydrogen in situ, avoiding the need for high-pressure hydrogen gas. wikipedia.org |
| Metal/Acid Reductions | ||
| Iron (Fe) + Acid (e.g., HCl, Acetic Acid) | Acidic aqueous media | A classic and mild method that provides good selectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.commasterorganicchemistry.comunacademy.com |
| Zinc (Zn) + Acid (e.g., HCl, Acetic Acid) | Acidic aqueous media | Similar to iron, this provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com Excess zinc can lead to the formation of N,N'-diarylhydrazine. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A mild reagent that selectively reduces nitro groups, tolerating many other functional groups. commonorganicchemistry.com |
| Other Reagents | ||
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A useful reagent for reducing nitroarenes to anilines. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | Not typically used for reducing aromatic nitro compounds to anilines as it tends to produce azo compounds as the major product. commonorganicchemistry.commasterorganicchemistry.com It is effective for aliphatic nitro compounds. commonorganicchemistry.com |
Reactivity Profile of the Aniline (B41778) Moiety in this compound
The aniline moiety, characterized by the primary aromatic amine group (-NH₂), is a highly reactive component of the this compound structure. Its reactivity is strongly influenced by the interplay of the substituents on the phenyl ring.
The benzene (B151609) ring in this compound contains three substituents that influence its reactivity towards electrophilic aromatic substitution: the amino group (-NH₂), the nitro group (-NO₂), and the 2,2,2-trifluoroethoxy group (-OCH₂CF₃).
Amino Group (-NH₂) : This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. allen.inbyjus.com It strongly directs incoming electrophiles to the ortho and para positions. doubtnut.comchemistrysteps.com
2,2,2-trifluoroethoxy Group (-OCH₂CF₃) : The ether oxygen also donates electron density to the ring via resonance, making this an activating group and an ortho-, para-director. However, the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group reduces the activating strength of the ether compared to an alkoxy group.
Nitro Group (-NO₂) : This is a strong deactivating group due to its potent electron-withdrawing nature, both by induction and resonance. numberanalytics.comblogspot.comwikipedia.org It directs incoming electrophiles to the meta position relative to itself. numberanalytics.comblogspot.com
The table below summarizes the directing effects of the substituents on the available positions (3, 5, and 6) of the aromatic ring.
| Substituent (Position) | Type | Directing Effect | Favored Positions |
| -NH₂ (at C1) | Activating | Ortho, Para | C2 (blocked), C6, C4 (blocked) |
| -NO₂ (at C2) | Deactivating | Meta | C4 (blocked), C6 |
| -OCH₂CF₃ (at C4) | Activating | Ortho, Para | C3, C5 |
Based on this analysis, electrophilic attack is most favored at position 6, which is activated by the amino group and is meta to the nitro group. Positions 3 and 5 are also potential sites for substitution due to the directing effect of the trifluoroethoxy group.
The primary aromatic amine group in this compound is nucleophilic and can undergo a variety of derivatization reactions. These reactions are often used to protect the amine, modify the molecule's properties, or prepare it for further transformations. iu.edu
Acylation : This is a common reaction where the amine reacts with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. iu.edu For example, reaction with acetic anhydride would yield N-(2-nitro-4-(2,2,2-trifluoroethoxy)phenyl)acetamide. This transformation is frequently used to reduce the activating effect of the amine group during electrophilic aromatic substitution. libretexts.org
Alkylation : The primary amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
Condensation Reactions : The amine can react with aldehydes and ketones to form imines (Schiff bases). It can also be used in condensation reactions to form larger, more complex molecules. For instance, derivatization with reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) can facilitate the formation of stable derivatives for analytical purposes. nih.gov Other common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which are often used to introduce fluorescent tags for detection in chromatography. nih.govthermofisher.com
Chemical Behavior of the Nitro Group in this compound
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org This property has two main consequences for the reactivity of the aromatic ring:
Deactivation towards Electrophilic Aromatic Substitution : The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards attack by electrophiles. numberanalytics.comblogspot.com This deactivating effect counteracts the activating influences of the amino and trifluoroethoxy groups present in the molecule. As discussed previously, it directs incoming electrophiles to the meta position. numberanalytics.com
Activation towards Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution (SNAAr). numberanalytics.comnumberanalytics.comwikipedia.org It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For this reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically at the ortho or para position relative to the nitro group. While the parent molecule this compound does not have a suitable leaving group, its derivatives could potentially undergo such reactions.
Ortho-Para Directing Effects and Activating/Deactivating Influence in Further Functionalization
The regioselectivity of further electrophilic aromatic substitution on the this compound ring is governed by the interplay of the directing and activating or deactivating effects of its three substituents: the amino (-NH₂), nitro (-NO₂), and 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups.
The amino group is a powerful activating group and a strong ortho-para director. scispace.comrsc.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. libretexts.org
Conversely, the nitro group is a strong deactivating group and a meta director. scispace.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.
In the case of this compound, the directing effects of these substituents are in competition. The powerful ortho-para directing influence of the amino group at position 1 will dominate. The available positions for electrophilic substitution are C3, C5, and C6. The amino group strongly directs to its ortho (C6) and para (C3, which is blocked by the nitro group) positions. The 2,2,2-trifluoroethoxy group at position 4 also directs to its ortho positions (C3 and C5). The nitro group at position 2 directs to its meta positions (C4, which is blocked, and C6).
Therefore, the most activated positions are C5 and C6. The amino group strongly activates the C6 position (ortho to it). The trifluoroethoxy group activates the C5 position (ortho to it). The nitro group deactivates all positions, but directs incoming electrophiles to C6 (meta to it). Considering the superior activating and directing power of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it that are not already substituted. The para position is occupied by the trifluoroethoxy group. The ortho positions are C3 (occupied by the nitro group) and C6. Thus, the C6 position is the most probable site for further functionalization. The C5 position, being ortho to the deactivating trifluoroethoxy group and meta to the amino group, is a less likely site for substitution.
| Substituent | Position | Effect on Ring | Directing Influence |
|---|---|---|---|
| -NH₂ (Amino) | 1 | Strongly Activating | Ortho, Para |
| -NO₂ (Nitro) | 2 | Strongly Deactivating | Meta |
| -OCH₂CF₃ (2,2,2-Trifluoroethoxy) | 4 | Deactivating (net effect) | Ortho, Para |
Specific Reactions Involving the Nitro Functionality Beyond Reduction
While the reduction of the nitro group to an amino group is a common transformation, the nitro functionality in this compound can participate in other important reactions. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group itself can, under certain conditions, act as the leaving group in a process known as denitration. acs.org This typically requires specific catalysts and reaction conditions. For instance, transition-metal-catalyzed denitrative coupling reactions of nitroarenes have been developed, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group. acs.org
Furthermore, the nitro group can facilitate the displacement of other leaving groups on the ring. While this compound does not possess a conventional leaving group like a halogen, the 2,2,2-trifluoroethoxy group has been shown to act as a leaving group in SNAr reactions on heteroaryl systems, suggesting its potential for displacement in highly activated benzene rings. nih.govresearchgate.net
Photochemical reactions of nitroanilines have also been reported. rsc.org Upon UV irradiation, N-nitroanilines can undergo N-N bond fission. While this compound is a C-nitro compound, the presence of both nitro and amino groups on the same ring can lead to complex photochemical behavior, potentially involving intramolecular rearrangements or reactions with the solvent.
| Reaction Type | Role of Nitro Group | Potential Outcome for this compound |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activating Group | Facilitates displacement of another leaving group (if present) |
| Denitration | Leaving Group | Replacement of the -NO₂ group with another functional group |
| Photochemical Reaction | Photosensitizer/Reactive Center | Intramolecular rearrangements or degradation |
Stability Studies and Degradation Pathways of this compound under Varied Environmental and Reaction Conditions
The stability of this compound is influenced by its functional groups and their susceptibility to various environmental and reaction conditions, including thermal stress, hydrolysis, and microbial action.
Thermal Stability: Nitroanilines can undergo thermal decomposition. acs.org The stability is often influenced by the substitution pattern. For instance, ortho-nitroaniline has been shown to be highly stable, which is attributed to strong intramolecular hydrogen bonding between the amino and nitro groups. acs.org This intramolecular interaction likely plays a role in the thermal stability of this compound as well. At elevated temperatures, decomposition can occur, potentially leading to the release of nitrogen oxides.
Hydrolytic Stability: The 2,2,2-trifluoroethoxy group is generally considered to be hydrolytically stable. nih.gov This stability is a key feature of many fluorinated compounds and is attributed to the strength of the carbon-fluorine bonds. Therefore, under typical environmental pH conditions, the ether linkage is expected to be resistant to hydrolysis.
Degradation Pathways: The environmental fate of this compound is likely to be determined by microbial degradation and photodegradation.
Microbial Degradation: Aniline and its derivatives can be degraded by various microorganisms. zju.edu.cnnih.gov The degradation pathways often involve initial oxidation of the aromatic ring, followed by ring cleavage. The presence of the nitro group and the trifluoroethoxy group will influence the biodegradability. While some fluorinated compounds are persistent in the environment, numberanalytics.com certain microorganisms have been shown to be capable of degrading fluorinated aromatic compounds. nih.gov The degradation of this compound would likely proceed through initial transformations of the amino or nitro groups, or hydroxylation of the aromatic ring, eventually leading to mineralization.
Photodegradation: Aromatic nitro compounds can undergo photodegradation in the presence of light. rsc.org For nitroanilines, this can involve complex photochemical reactions. The absorption of UV light can lead to the formation of reactive intermediates, which can then undergo further reactions, leading to the degradation of the parent compound.
| Condition | Expected Stability/Degradation | Key Influencing Factor |
|---|---|---|
| Thermal Stress | Relatively stable at moderate temperatures, decomposes at high temperatures | Intramolecular hydrogen bonding; presence of nitro group |
| Hydrolysis | Stable | Hydrolytically stable 2,2,2-trifluoroethoxy group |
| Microbial Action | Potentially biodegradable | Aniline core structure; presence of halogen and nitro substituents |
| Photolysis | Susceptible to photodegradation | Aromatic nitro functionality |
Advanced Spectroscopic and Structural Characterization of 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing a "molecular fingerprint" of the compound.
The FT-IR spectrum of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline is expected to exhibit characteristic absorption bands corresponding to its constituent parts. The presence of the aniline (B41778) N-H bonds would be indicated by two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The nitro group (NO₂) would show strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The aromatic ring will present C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The trifluoroethoxy group will be identifiable by strong C-F stretching bands, typically in the range of 1000-1300 cm⁻¹, and the C-O-C ether linkage would show a characteristic stretching vibration around 1250 cm⁻¹.
Table 1: Expected FT-IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Data not available | N-H stretching (asymmetric and symmetric) |
| Data not available | Data not available | Aromatic C-H stretching |
| Data not available | Data not available | Aromatic C=C stretching |
| Data not available | Data not available | NO₂ asymmetric stretching |
| Data not available | Data not available | NO₂ symmetric stretching |
| Data not available | Data not available | C-O-C stretching |
Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the nitro group, which are often weak in the IR spectrum, are expected to show a strong signal in the Raman spectrum. Similarly, the aromatic ring vibrations would be prominent. The C-F stretching vibrations are typically weak in Raman spectra. This technique is particularly useful for observing non-polar bonds and symmetric vibrations that are weak or absent in FT-IR.
Table 2: Expected Raman Spectroscopy Band Interpretations for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Data not available | Aromatic C-H stretching |
| Data not available | Data not available | Aromatic ring breathing modes |
| Data not available | Data not available | NO₂ symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the connectivity of its atoms.
The ¹H NMR spectrum of this compound would provide detailed information about the proton environments. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would be in distinct chemical environments and would exhibit characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino and trifluoroethoxy groups. The amino group (NH₂) protons would likely appear as a broad singlet. The two protons of the ethoxy methylene (B1212753) group (-OCH₂-) would give a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
Table 3: Expected ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | 2H | NH₂ |
| Data not available | Data not available | Data not available | 1H | Aromatic H |
| Data not available | Data not available | Data not available | 1H | Aromatic H |
| Data not available | Data not available | Data not available | 1H | Aromatic H |
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitro group would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. The carbon of the methylene group in the trifluoroethoxy moiety would appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon would also be a quartet.
Table 4: Expected ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | -OCH₂CF₃ |
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, a triplet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The triplet multiplicity arises from the coupling with the two adjacent methylene protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an ethoxy moiety and can provide insights into the electronic environment around the fluorine atoms.
Table 5: Expected ¹⁹F NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment and Connectivity Confirmation
Two-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of atoms within a molecule. While specific experimental 2D NMR data for this compound is not widely published, a predictive analysis based on established NMR principles and data from analogous compounds allows for a detailed structural elucidation.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For the aromatic region, cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the proton signals of the aromatic ring (H-3, H-5, and H-6) to their corresponding carbon atoms (C-3, C-5, and C-6). Similarly, the protons of the trifluoroethoxy group would show a correlation with their attached carbon atom.
The protons of the trifluoroethoxy group showing correlations to the C-4 of the aniline ring, confirming the ether linkage.
The aromatic protons showing correlations to neighboring carbons, further solidifying the substitution pattern. For instance, H-3 would be expected to show a correlation to C-1, C-2, and C-5.
The following table provides predicted ¹H and ¹³C chemical shifts and key HMBC correlations for this compound.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (from ¹H) |
| C-1 | - | ~140 | - |
| C-2 | - | ~135 | - |
| H-3 | ~8.0 | ~120 | C-1, C-2, C-5 |
| C-4 | - | ~150 | - |
| H-5 | ~7.0 | ~115 | C-1, C-3, C-4 |
| H-6 | ~7.5 | ~125 | C-2, C-4 |
| -OCH₂CF₃ | ~4.5 | ~65 | C-4 |
| -OCH₂C F₃ | - | ~123 (q) | - |
Note: Predicted chemical shifts are estimates based on analogous structures and substituent effects. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry: Detailed Analysis of Fragmentation Pathways and Isotopic Patterns
In the absence of a published EI mass spectrum for this compound, the fragmentation pathways can be predicted based on the behavior of similar nitroaniline derivatives under electron ionization. The molecular ion peak (M⁺) would be expected at m/z 252.
The fragmentation is likely to proceed through several key pathways:
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment ion at m/z 206.
Cleavage of the ether bond: Scission of the C-O bond of the trifluoroethoxy group could lead to the loss of the trifluoroethoxyl radical (·OCH₂CF₃, 99 Da), resulting in a fragment at m/z 153. Alternatively, cleavage with charge retention on the trifluoroethoxy portion is less likely but possible.
Fragmentation of the trifluoroethoxy group: Loss of a ·CF₃ radical (69 Da) from the molecular ion would yield a fragment at m/z 183. Subsequent loss of formaldehyde (B43269) (CH₂O) could then lead to a fragment at m/z 153.
The isotopic pattern of the molecular ion would be influenced by the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, leading to small M+1 and M+2 peaks.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound (C₈H₇F₃N₂O₃), the theoretical exact mass can be calculated.
| Formula | Calculated Exact Mass |
| C₈H₇F₃N₂O₃ | 252.0385 |
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the correct elemental composition of the synthesized compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Torsional Angles
While a single crystal X-ray structure for this compound has not been reported in publicly available databases, data from related nitroaniline structures can provide insights into the expected molecular geometry.
Based on crystallographic data of analogous compounds, the following structural features would be anticipated:
The aniline ring would be largely planar.
The nitro group would likely be slightly twisted out of the plane of the benzene ring due to steric interactions with the adjacent amino group.
The C-N bond of the nitro group is expected to be shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance.
The bond lengths and angles within the trifluoroethoxy group would conform to standard values for such moieties.
The following table presents expected ranges for key bond lengths and angles based on data from similar structures.
| Bond/Angle | Expected Value |
| C-NO₂ Bond Length | 1.45 - 1.48 Å |
| C-NH₂ Bond Length | 1.37 - 1.41 Å |
| C-O (ether) Bond Length | 1.36 - 1.39 Å |
| O-N-O Angle | ~125° |
| C-C-N (nitro) Angle | ~120° |
| C-O-C (ether) Angle | ~118° |
Note: These are generalized values and the actual experimental data may differ.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The amino group is a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts to Crystal Formation
A comprehensive search of scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. As a result, a Hirshfeld surface analysis, which is contingent upon the availability of a crystallographic information file (CIF), cannot be performed for this specific compound.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates several key graphical representations:
d_norm surfaces: These surfaces highlight intermolecular contacts by color-coding regions where distances are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots are indicative of strong interactions, such as hydrogen bonds.
Without the foundational crystallographic data for this compound, it is not possible to generate these surfaces and plots or to compile data tables quantifying the percentage contributions of various intermolecular contacts to the crystal's stability. Such an analysis would provide critical insights into the roles of the nitro group, the trifluoroethoxy substituent, and the aniline moiety in directing the crystal packing through hydrogen bonding, halogen bonding, and other non-covalent interactions.
Should the crystal structure of this compound be determined and published in the future, a detailed Hirshfeld surface analysis could be conducted to elucidate these structural features.
Computational and Theoretical Investigations of 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Density Functional Theory (DFT) Studies for Electronic and Molecular Characteristics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and molecular properties of organic compounds. By approximating the many-electron problem to a matter of electron density, DFT offers a balance of computational cost and accuracy, making it ideal for analyzing molecules of this size and complexity. nih.gov
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. DFT calculations are employed to find the geometry that corresponds to the minimum energy on the potential energy surface. For 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline, key structural parameters include bond lengths, bond angles, and dihedral angles.
The presence of the amino (-NH2) and nitro (-NO2) groups on the aniline (B41778) ring introduces significant electronic effects. In many nitroaniline derivatives, an intramolecular hydrogen bond can form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring. researchgate.net This interaction significantly influences the planarity of the system and the orientation of the substituents. The trifluoroethoxy group, being relatively bulky, will have preferred conformations to minimize steric hindrance with the adjacent nitro group and the benzene (B151609) ring. DFT calculations can predict these parameters with high accuracy, which are crucial for understanding the molecule's crystal packing and intermolecular interactions. researchgate.netnih.gov
Table 1: Representative Predicted Geometrical Parameters for Substituted Nitroanilines Note: This table presents typical bond lengths and angles for related structures as determined by DFT calculations. Actual values for the title compound would require specific computation.
| Parameter | Bond Type | Typical Bond Length (Å) | Parameter | Bond Type | Typical Bond Angle (°) |
| d(C-C) | Aromatic | 1.38 - 1.41 | ∠(C-C-C) | Aromatic | 118 - 121 |
| d(C-N) | C-NH2 | ~1.39 | ∠(C-C-N) | C-C-NH2 | ~120 |
| d(C-N) | C-NO2 | ~1.46 | ∠(O-N-O) | NO2 group | ~125 |
| d(N-O) | NO2 group | ~1.23 | ∠(C-N-O) | C-N-O | ~117 |
| d(C-O) | C-O-CH2 | ~1.37 | ∠(C-O-C) | Ether | ~118 |
| d(C-F) | CF3 group | ~1.35 | ∠(F-C-F) | CF3 group | ~107 |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comyoutube.com
In a "push-pull" system like this compound, the electron-donating amino group and, to a lesser extent, the ethoxy group increase the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. researchgate.net DFT calculations typically show that the HOMO density is localized over the aniline ring and the amino group, whereas the LUMO density is concentrated on the nitro group and the aromatic ring. tci-thaijo.orgthaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.inforesearchgate.net This low energy transition is directly related to intramolecular charge transfer (ICT) characteristics. chemrxiv.org
Table 2: Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Description | Expected Localization on this compound |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the amino group and the π-system of the benzene ring. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the nitro group and the π-system of the benzene ring. |
| ΔE (Gap) | HOMO-LUMO Energy Gap | A relatively small gap is expected, indicating high reactivity and potential for ICT. |
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive behavior and intermolecular interactions.
Mulliken and Natural Population Analysis (NPA): These methods assign partial atomic charges by partitioning the total electron density among the atoms. Mulliken population analysis is a simple method, but the resulting charges can be highly dependent on the basis set used in the calculation. uni-muenchen.dewikipedia.org Natural Population Analysis, derived from the Natural Bond Orbital (NBO) method, provides a more robust and less basis-set-dependent description of atomic charges. researchgate.netq-chem.com For the title compound, significant negative charges are expected on the highly electronegative oxygen atoms of the nitro group and the fluorine atoms of the trifluoroethoxy group. The nitrogen of the nitro group would carry a positive charge, while the carbon atoms attached to electronegative groups would also be electropositive.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with green representing neutral potential. researchgate.net For this compound, the MEP map would show:
Red/Yellow Regions: Concentrated around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.
Blue Regions: Located around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack or hydrogen bonding.
DFT calculations can accurately predict spectroscopic properties, which serves as a powerful tool for validating experimental data and assigning spectral features.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (corresponding to IR and Raman spectra) help in the assignment of complex experimental spectra. globalresearchonline.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically corrected using a scaling factor. ijsr.net For the title compound, characteristic vibrational modes can be predicted, such as the symmetric and asymmetric stretching of the NO2 group, N-H stretching of the amino group, C-F stretching modes, and various aromatic C-C and C-H vibrations. nih.gov
NMR Chemical Shifts: DFT can also predict ¹H and ¹³C NMR chemical shifts. These calculations are crucial for structural elucidation. The predicted shifts for the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents, providing a clear picture of the electron distribution around the ring. ijsr.netchemicalbook.com
Natural Bonding Orbital (NBO) Analysis for Chemical Bonding Characteristics
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like picture of chemical bonding. q-chem.com This allows for a quantitative understanding of intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgwisc.edu
The stability of a molecule can be significantly influenced by delocalization of electron density. NBO analysis quantifies this through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with a donor-acceptor interaction. A large E(2) value indicates a strong interaction. wisc.edu
In this compound, the NBO analysis would reveal several key intramolecular interactions:
Intramolecular Charge Transfer (ICT): The most significant interaction would be the charge transfer from the lone pair orbitals of the amino nitrogen (n(N)) and the ether oxygen (n(O)) to the antibonding π* orbitals of the aromatic ring and the nitro group (π(C-C) and π(N-O)). This donor-acceptor interaction is characteristic of push-pull systems and is responsible for their unique electronic and optical properties. nih.govnih.govnih.gov
The NBO analysis provides a quantitative measure of these delocalization effects, confirming the push-pull nature of the molecule and explaining the stability conferred by the electronic communication between the substituent groups. materialsciencejournal.org
Hybridization States and Delocalization Effects within the Molecular Structure
The electronic and structural properties of this compound are fundamentally governed by the hybridization of its constituent atoms and the resulting delocalization of electrons across the molecule. A detailed analysis of its molecular framework reveals a complex interplay of electronic effects.
The core of the molecule is a benzene ring, in which each of the six carbon atoms is sp² hybridized. This hybridization results in a planar ring structure with a delocalized π-electron system above and below the plane of the ring. The substituents on this ring significantly influence the electron distribution.
The nitrogen atom of the amino (-NH₂) group is typically considered sp³ hybridized in simple amines. However, due to its attachment to the aromatic ring, the lone pair of electrons on the nitrogen can participate in resonance with the π-system. This participation forces the nitrogen atom into a more planar, sp² hybridized state, facilitating the delocalization of its lone pair into the ring. This makes the amino group a strong electron-donating group (EDG) through resonance.
Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). The central nitrogen atom in the nitro group is sp² hybridized, forming a double bond with one oxygen atom and a single bond with the other, with formal charges on the nitrogen (+) and the single-bonded oxygen (-). This structure allows for significant resonance, delocalizing the negative charge over both oxygen atoms and withdrawing electron density from the benzene ring.
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) exerts its influence primarily through induction. The oxygen atom is sp³ hybridized, as are the two carbon atoms of the ethoxy chain. The three highly electronegative fluorine atoms strongly pull electron density away from the rest of the group, making the trifluoroethoxy moiety a significant electron-withdrawing group via the inductive effect.
This combination of a strong resonance-donating group (amino) and two electron-withdrawing groups (nitro and trifluoroethoxy) creates a "push-pull" system. researchgate.net The amino group "pushes" electron density into the ring, and the nitro group "pulls" it out. This delocalization can be represented by a series of resonance structures, showing the movement of electron density from the amino group, through the π-system of the ring, and towards the nitro group. youtube.com This extensive delocalization stabilizes the molecule and is a key determinant of its chemical and physical properties, including its reactivity and spectroscopic characteristics. ulisboa.pt
Table 1: Predicted Hybridization States in this compound
| Atom/Group | Atom | Predicted Hybridization State | Rationale |
| Benzene Ring | Carbon (all 6) | sp² | Aromatic ring structure with delocalized π-electrons. |
| Amino Group | Nitrogen | sp² | Lone pair participation in π-system resonance. |
| Nitro Group | Nitrogen | sp² | Planar group with delocalized double bonds. |
| Oxygen (both) | sp² | Participation in resonance within the nitro group. | |
| 2,2,2-Trifluoroethoxy Group | Oxygen | sp³ | Single bonds to carbon atoms. |
| Methylene (B1212753) Carbon | sp³ | Tetrahedral geometry with single bonds. | |
| Trifluoromethyl Carbon | sp³ | Tetrahedral geometry with single bonds. |
Advanced Quantum Chemical Calculations for Specific Interactions and Reactivity Prediction
To gain deeper insights into the molecular properties of this compound, advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. researchgate.net These computational methods allow for the prediction of molecular structure, electronic properties, and reactivity without the need for empirical data.
DFT calculations can be used to determine the optimized molecular geometry, including bond lengths and angles, providing a precise three-dimensional structure of the molecule. nih.gov Furthermore, these calculations yield crucial information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For this molecule, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated from these calculations. An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as potential hydrogen bond donors.
These computational tools are invaluable for predicting specific interactions, such as intramolecular hydrogen bonding between the ortho-positioned amino and nitro groups. They can also predict reactivity towards electrophiles and nucleophiles, guiding synthetic chemistry efforts and helping to understand the molecule's behavior in various chemical environments. dntb.gov.ua
Table 2: Insights from Quantum Chemical Calculations
| Calculation Type | Predicted Information | Significance |
| Geometry Optimization | Precise bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional conformation of the molecule. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels and spatial distribution of the HOMO and LUMO. | Helps predict chemical reactivity, electron-donating/accepting ability, and electronic transition energies. |
| Molecular Electrostatic Potential (MEP) | Maps of electron density and electrostatic potential. | Identifies sites for intermolecular interactions, such as hydrogen bonding, and electrophilic/nucleophilic attack. |
| Vibrational Analysis | Calculation of theoretical infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms the optimized structure is a true minimum. |
Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions in Condensed Phases
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, particularly in condensed phases like liquids or solids. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular-level processes. nih.gov
For this compound, MD simulations could be used to study its behavior when dissolved in a solvent. By simulating the compound in a box of solvent molecules (e.g., water or ethanol), one can investigate how the solvent organizes around the solute molecule, a phenomenon known as solvation. The simulations would reveal the formation and lifetime of hydrogen bonds between the solute's amino or nitro groups and the solvent molecules. researchgate.net This is crucial for understanding solubility and how the solvent environment might affect the molecule's conformation and reactivity.
Simulations of the bulk material, either in its crystalline or amorphous state, can provide insights into intermolecular interactions that dictate its physical properties. These simulations can elucidate the preferred packing arrangements in a crystal lattice, highlighting the key non-covalent interactions, such as hydrogen bonds between the amino group of one molecule and the nitro group of a neighbor, as well as π-π stacking between the aromatic rings. Understanding these interactions is fundamental to predicting material properties like melting point and stability.
Furthermore, MD simulations can explore the conformational flexibility of the molecule. For instance, the rotation around the C-O bond of the trifluoroethoxy group can be monitored over time to understand its preferred orientations and the energy barriers to rotation. This dynamic information is complementary to the static picture from quantum calculations and is essential for a complete understanding of the molecule's behavior in realistic conditions.
Table 3: Potential Applications of Molecular Dynamics Simulations
| Simulation System | Information Gained | Relevance |
| Single Molecule in Vacuum | Conformational dynamics, rotational barriers of substituent groups. | Understanding intrinsic molecular flexibility. |
| Molecule in Solvent (e.g., Water) | Solvation structure, solute-solvent hydrogen bonding patterns and lifetimes, diffusion coefficient. | Predicting solubility and the influence of the solvent on molecular conformation and reactivity. |
| Bulk Crystalline State | Crystal packing, intermolecular hydrogen bonding networks, π-π stacking interactions, lattice energy. | Understanding solid-state structure and predicting physical properties like melting point. |
| Bulk Amorphous (Liquid) State | Radial distribution functions, local ordering, dynamic properties like viscosity. | Characterizing the structure and behavior of the compound in its liquid or amorphous phase. |
Synthesis and Applications of Derivatives and Analogs of 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Chemical Modifications of the Aniline (B41778) Functionality in 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
The primary amine group in this compound serves as a key nucleophilic center for a variety of chemical transformations. These modifications are instrumental in creating a diverse library of compounds for further biological and chemical evaluation.
Synthesis of Substituted Amides, Ureas, and Thioureas for Structure-Reactivity Studies
The aniline functionality readily undergoes acylation and related reactions to form amides, ureas, and thioureas. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.
Amides: The synthesis of amide derivatives can be achieved through the reaction of this compound with various acylating agents such as acid chlorides or carboxylic acids in the presence of a coupling agent. A general approach involves the one-step reaction of an equimolar quantity of the substituted aniline with an amino acid ester in a suitable solvent like methanol, followed by reflux. sphinxsai.com This method allows for the straightforward introduction of a wide range of substituents, facilitating structure-activity relationship (SAR) studies.
Ureas: Substituted ureas can be prepared by reacting the aniline with isocyanates. A versatile two-step synthesis involves the reaction of the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding monosubstituted urea (B33335) in high yield and purity. bioorganic-chemistry.com This method is compatible with a variety of functional groups and reaction conditions. Another approach involves the Lossen rearrangement of hydroxamic acids in the presence of amines. organic-chemistry.org
Thioureas: The synthesis of thiourea (B124793) derivatives is typically accomplished by the reaction of the aniline with an appropriate isothiocyanate in a solvent such as dichloromethane (B109758) or tert-butanol. mdpi.com This reaction is generally high-yielding and allows for significant structural diversity. mdpi.comorganic-chemistry.org The resulting thiourea derivatives are valuable for investigating their biological activities, with studies showing that structural modifications can significantly impact their potency and selectivity. mdpi.com
Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives
| Derivative | Reagent | General Method |
|---|---|---|
| Amide | Acid Chloride / Carboxylic Acid | Condensation reaction, often with a coupling agent. |
| Urea | Isocyanate / Carbamate | Addition reaction or rearrangement. bioorganic-chemistry.comorganic-chemistry.org |
| Thiourea | Isothiocyanate | Addition reaction in an organic solvent. mdpi.com |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Benzimidazoles, Quinazolines)
The aniline moiety, in conjunction with the adjacent nitro group, provides a strategic framework for the synthesis of fused heterocyclic systems. These ring systems are prevalent in many biologically active molecules.
Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved through the reductive cyclization of o-nitroanilines with aldehydes. researchgate.net In this one-pot reaction, the nitro group of a this compound derivative is reduced in situ to an amine, which then condenses with an aldehyde to form the benzimidazole (B57391) ring. Various reducing agents and catalysts can be employed for this transformation. researchgate.net Base-induced cyclizations of N-(o-nitrophenyl)glycine derivatives can also lead to benzimidazole N-oxides and related structures. rsc.org
Quinazolines: Quinazoline derivatives can be synthesized via cascade reductive cyclization of suitable precursors derived from 2-nitroanilines. For instance, a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system provides an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Another approach involves the reduction of a 2-(2-nitro-phenyl)-1H-imidazole derivative, followed by reaction with an isothiocyanate and subsequent cyclization to form imidazo[1,2-c]quinazoline derivatives. nih.gov
Table 2: Cyclization Reactions for Heterocycle Synthesis
| Heterocyclic System | Precursor | Key Reaction Step |
|---|---|---|
| Benzimidazole | o-Nitroaniline and Aldehyde | Reductive cyclization. researchgate.net |
| Quinazoline | Methyl N-Cyano-2-nitrobenzimidate | Tandem condensation and reductive cyclization. organic-chemistry.org |
Formation of Schiff Bases and Related Imines
The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. masterorganicchemistry.com This reaction is typically reversible and can be catalyzed by either acid or base. rsisinternational.org The formation of a Schiff base from an aromatic aldehyde and a primary amine is a classic condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com
Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to effective conjugation. rsisinternational.org These imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in various cycloaddition reactions. nih.govnih.gov The synthesis of imines can also be achieved through a one-pot condensation reaction of nitroarenes and aldehydes using a suitable catalyst. researchgate.net
Transformations of the Nitro Group in this compound Derivatives
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine, which opens up a wide range of subsequent functionalization possibilities.
Sequential Reductions and Subsequent Functionalizations (e.g., Diazotization, Coupling Reactions)
The reduction of the nitro group to a primary amine is a pivotal step in the derivatization of this compound. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical reactivity of the aromatic ring.
Reduction: A plethora of reagents can be employed for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide, and chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orggoogle.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. researchgate.netchemrxiv.org
Diazotization and Coupling: The resulting primary aromatic amine can be readily converted into a diazonium salt through treatment with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This process is known as diazotization. ijirset.com The diazonium salt is a highly versatile intermediate that can undergo a variety of coupling reactions, most notably with electron-rich aromatic compounds to form azo dyes. icrc.ac.ir This allows for the synthesis of a wide range of colored compounds with potential applications in materials science and as biological probes.
Table 3: Functionalization via Nitro Group Reduction
| Transformation | Reagent/Condition | Intermediate | Final Product |
|---|---|---|---|
| Reduction | H₂, Pd/C or Fe, HCl | --- | 1,2-Diamino-4-(2,2,2-trifluoroethoxy)benzene |
| Diazotization | NaNO₂, HCl | Diazonium Salt | --- |
| Azo Coupling | Electron-rich Aromatic | Diazonium Salt | Azo Compound |
Utilization of the Nitro Group in Condensation or Coupling Reactions for Complex Architectures
Beyond reduction, the nitro group itself can participate in reactions that lead to the formation of more complex molecular structures. Unconventional routes for amide synthesis, for example, utilize nitro compounds directly as amine surrogates through aminocarbonylation and amidation reactions. nih.gov These processes often involve the in situ transformation of the nitroarene into various reactive intermediates under the influence of a suitable catalyst or oxidant. nih.gov
Furthermore, the reduction of nitroarenes can proceed through condensation pathways involving intermediates like nitroso and hydroxylamine (B1172632) species, which can lead to the formation of azo or azoxy compounds. researchgate.net These reactions highlight the rich chemistry of the nitro group and its potential for constructing intricate molecular architectures beyond simple reduction to an amine.
Development of Structurally Related Analogs with Varied Substituent Patterns
The structural framework of this compound serves as a valuable template for the development of new organic molecules. By systematically altering the positions of the nitro and trifluoroethoxy groups or by introducing additional substituents onto the aromatic ring, chemists can fine-tune the electronic and steric properties of the resulting analogs. This exploration leads to novel compounds with potentially unique reactivity and utility in various chemical applications.
Synthesis and Investigation of Positional Isomers of this compound
The synthesis and study of positional isomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring—are fundamental to understanding structure-property relationships. The synthesis of isomers of this compound, such as those where the nitro and trifluoroethoxy groups are in different positions, typically involves multi-step reaction sequences.
For instance, the synthesis of a related compound, 2,5-bis(2,2,2-trifluoroethoxy)aniline, is achieved through the hydrogenation of the corresponding nitrobenzene (B124822) precursor, 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene. prepchem.com This reaction is commonly carried out using a catalyst like Raney nickel under a hydrogen atmosphere. prepchem.com This general approach, involving the reduction of a substituted nitrobenzene, is a common strategy for preparing various aniline derivatives.
Another related isomer, 4-Nitro-2-(trifluoromethoxy)aniline, highlights a different substitution pattern. chemscene.com The synthesis of such molecules often starts with a commercially available substituted aniline or nitrobenzene, which is then further functionalized. For example, the preparation of 4-methoxy-2-nitroaniline (B140478) involves the nitration of N-benzenesulfonyl-4-methoxyaniline, followed by the removal of the benzenesulfonyl protecting group. patsnap.com Similar strategies can be adapted for trifluoroethoxy analogs, typically involving the protection of the amine, followed by regioselective nitration and subsequent deprotection.
The investigation of these isomers provides insight into how substituent placement affects the molecule's chemical and physical properties, such as reactivity, polarity, and spectral characteristics.
Exploration of Analogs with Modified Aromatic Ring Substitutions (e.g., Halogen, Alkyl, Methoxy)
Modifying the aromatic ring of this compound with additional substituents like halogen atoms, alkyl groups, or methoxy (B1213986) groups creates a diverse library of analogs with tailored properties. These modifications can significantly influence the molecule's reactivity and potential applications.
Halogenated Analogs: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal and materials chemistry. Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. google.com The synthesis of halogenated nitroanilines can be achieved through various methods, including the catalytic hydrogenation of halogenated nitrobenzenes. google.com For example, 2-fluoro-4-nitroaniline (B181687) is a versatile building block where the fluorine atom can participate in nucleophilic aromatic substitution reactions. ossila.com The synthesis of a chloro-substituted analog, 2-Nitro-5-(phenylthio)aniline, can be prepared from 2-amino-4-chloro-1-nitrobenzene.
Alkylated Analogs: Adding alkyl groups to the aromatic ring can alter the steric and electronic environment of the molecule. The synthesis of 2-methyl-6-nitroaniline, for instance, involves the acetylation of 2-toluidine to direct the subsequent nitration, followed by hydrolysis to remove the acetyl group. researchgate.net This multi-step process allows for controlled synthesis of the desired isomer. researchgate.net
Methoxy Analogs: The methoxy group is a strong electron-donating group that can significantly impact the reactivity of the aromatic ring. The synthesis of 2-methoxy-4-nitroaniline (B147289) often proceeds through the acetylation of o-methoxyaniline, followed by nitration and subsequent hydrolysis. patsnap.comresearchgate.net This method provides good control over the regioselectivity of the nitration step. patsnap.com
Interactive Table of Representative Analogs and Their Synthesis Precursors
| Analog Type | Example Compound | Key Precursor(s) | Synthesis Method Highlight |
|---|---|---|---|
| Halogenated | 2-Fluoro-4-nitroaniline | 1-Fluoro-2,4-dinitrobenzene | Nucleophilic substitution |
| Halogenated | 2-Nitro-5-(phenylthio)aniline | 2-Amino-4-chloro-1-nitrobenzene, Thiophenol | Nucleophilic aromatic substitution |
| Alkylated | 2-Methyl-6-nitroaniline | 2-Methylaniline (2-Toluidine) | Acylation, Nitration, Hydrolysis |
| Alkylated | 4-Nitro-3-(trifluoromethyl)aniline | m-(Trifluoromethyl)aniline | Acetylation, Nitration, Deprotection |
| Methoxylated | 2-Methoxy-4-nitroaniline | 2-Methoxyaniline | Acylation, Nitration, Hydrolysis |
| Methoxylated | 4-Methoxy-2-nitroaniline | N-Benzenesulfonyl-4-methoxyaniline | Nitration, Deprotection |
Applications in Advanced Organic Synthesis (excluding pharmaceutical/clinical applications)
The unique combination of a nitro group (a strong electron-withdrawing group), an amino group (an electron-donating group), and a trifluoroethoxy group makes this compound and its analogs valuable intermediates in various fields of organic synthesis beyond pharmaceuticals.
Role as a Key Intermediate in the Production of Agrochemicals and Dyes
Substituted anilines, particularly halogenated nitroanilines, are foundational materials in the agrochemical and dye industries. researchgate.net The selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for producing halogenated anilines, which serve as intermediates for pesticides and herbicides. researchgate.net The trifluoromethyl group, a related fluorinated substituent, is present in many agrochemicals, and intermediates like 4-Nitro-3-trifluoromethyl aniline are used in their synthesis. chemicalbook.com
In the dye industry, nitroaniline derivatives are used to create a wide spectrum of colors. ontosight.ai For example, certain 2-nitroaniline (B44862) derivatives are employed as direct-coloring dyes in hair colorants, providing various yellow to orange shades. google.com The specific substitution pattern on the aniline ring dictates the final color and properties of the dye. The presence of the trifluoroethoxy group can enhance properties such as lightfastness and solubility in specific media.
Contribution to the Synthesis of Specialty Chemicals and Advanced Materials
The reactivity of the functional groups in this compound allows for its use in the synthesis of more complex molecules for specialty applications. The amino group can be diazotized and replaced with a variety of other functional groups, while the nitro group can be reduced to an amine, providing a route to substituted phenylenediamines.
These derivatives are precursors to advanced materials. For instance, fluorinated aniline derivatives like 2-fluoro-4-nitroaniline have been used to synthesize anode materials for lithium-ion batteries and to create tailored carbon nanotubes. ossila.com The incorporation of fluorine-containing groups can impart desirable properties such as thermal stability and specific electronic characteristics to the final materials.
Precursor for Fluoroaryl Building Blocks in Diverse Chemical Industries
Fluorinated aromatic compounds, or fluoroaryl building blocks, are of significant interest across the chemical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic effects. nih.gov Molecules containing trifluoroethoxy and trifluoromethoxy groups are sought after for the development of new agrochemicals and functional materials. nih.gov
This compound serves as a precursor to such building blocks. The aniline scaffold allows for a wide range of chemical transformations to build more complex fluoroaryl structures. For example, 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is a precursor for various heterocyclic compounds, such as quinolines and phenazines, which are important structural motifs in materials science. ossila.com Similarly, the trifluoroethoxylated aniline core can be elaborated into a variety of specialized fluorinated intermediates for use in diverse chemical manufacturing sectors.
Future Research Directions and Unexplored Avenues for 2 Nitro 4 2,2,2 Trifluoroethoxy Aniline
Development of Highly Stereoselective and Enantioselective Synthetic Routes to Chiral Analogs
The synthesis of chiral amines and nitro compounds is a cornerstone of pharmaceutical and materials chemistry. scispace.comnih.gov Future research should focus on developing synthetic methodologies that can introduce chirality to analogs of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline in a highly controlled manner.
One promising avenue is the use of organocatalysis. Chiral catalysts, such as thioureas or chiral pyrrolidines, could facilitate asymmetric reactions, like Michael additions or aza-Henry-like reactions, to construct chiral centers with high enantioselectivity. scispace.comnih.govrsc.org Another approach involves transition-metal catalysis, where chiral ligands coordinated to metals like cobalt or iridium can direct the enantioselective C-H alkylation or hydrogenation of precursors to generate enantioenriched aniline (B41778) derivatives. acs.orgrochester.edu The development of biocatalytic methods, using engineered enzymes, also presents an attractive strategy for the asymmetric synthesis of chiral amines through reactions like carbene N-H insertion. rochester.edu These methods would enable the creation of a library of chiral analogs, which could be invaluable for applications in medicinal chemistry and as chiral building blocks for more complex molecules.
Investigation of Photocatalytic and Electrocatalytic Transformations for Sustainable Synthesis
Conventional methods for the reduction of nitroaromatics often require harsh conditions and stoichiometric reductants. nih.gov Photocatalysis and electrocatalysis offer greener and more sustainable alternatives for the synthesis and transformation of compounds like this compound. nih.govresearchgate.net
Future work in photocatalysis could explore the use of semiconductor-based photocatalysts, such as TiO2 or CdS, potentially modified with noble metal nanoparticles (e.g., Au, Pd) to enhance visible-light activity. nih.govresearchgate.netrsc.org These systems can facilitate the selective hydrogenation of the nitro group to an amine at room temperature and low pressure, using alcohols or even water as a hydrogen source. nih.govmdpi.com Research into the solvent and base effects on these reactions could allow for selective synthesis of not only the aniline derivative but also intermediates like azoxybenzene (B3421426) and azobenzene. rsc.org
Electrocatalytic hydrogenation is another key area for sustainable synthesis. acs.org Developing active and earth-abundant electrocatalysts, such as molybdenum sulfide (B99878) (MoSx), could enable the efficient conversion of the nitro group using water as the hydrogen source. acs.orgacs.org This approach is particularly advantageous as it can tolerate a wide range of functional groups, which would be crucial when working with substituted analogs of this compound. acs.org DFT calculations could aid in designing new catalytic materials by understanding the interactions between the catalyst surface and the organic substrates. rsc.org
Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and developing novel transformations. The application of advanced, in-situ characterization techniques to the synthesis of this compound and its derivatives is a vital area for future research.
Techniques such as in-situ spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products without disrupting the reaction. This is particularly useful for identifying transient and labile species that might be missed by traditional ex-situ analysis. The use of operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, would be invaluable for studying photocatalytic and electrocatalytic reactions.
Furthermore, mechanistic studies focusing on specific bond-forming reactions are needed. For instance, investigating the mechanism of trifluoroethoxylation could reveal insights into the role of radical species or other intermediates, potentially leading to more efficient and selective methods. acs.org Similarly, detailed mechanistic investigations into C-H functionalization or amination reactions would expand the toolkit for creating diverse derivatives. acs.orgresearchgate.netresearchgate.net
Computational Design and Prediction of Novel Derivatives with Tailored Electronic and Structural Characteristics
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules and guiding the synthesis of new derivatives with desired characteristics. acs.orgresearchgate.net Future research should leverage computational methods to explore the vast chemical space of derivatives of this compound.
DFT calculations can be used to study the effects of different substituents on the electronic properties, such as the HOMO-LUMO gap, dipole moment, and charge distribution. acs.orgresearchgate.netphyschemres.orgnih.gov This information is crucial for designing molecules with specific optical or electronic properties for applications in materials science. For example, by modeling the impact of various electron-donating or electron-withdrawing groups, it would be possible to tune the molecule's absorption spectrum or non-linear optical response. researchgate.netresearchgate.net
Moreover, computational studies can predict the stability and reactivity of different isomers and conformers, aiding in the design of synthetic targets. researchgate.netresearchgate.net The interplay of hydrogen bonding and aromatic interactions, which are key to the molecule's crystal packing and potential supramolecular behavior, can also be investigated in detail using DFT. acs.orgresearchgate.net This predictive power can significantly accelerate the discovery of novel derivatives with tailored functionalities for specific applications, such as in pharmaceuticals or functional materials. mdpi.com
Exploration of this compound in Supramolecular Chemistry and Functional Materials Science
The combination of hydrogen-bond donors (amino group) and acceptors (nitro group) within the structure of this compound makes it an excellent candidate for building blocks in supramolecular chemistry. acs.orgresearchgate.net Future research should explore the self-assembly of this molecule and its derivatives into well-defined, functional superstructures.
The potential for forming ordered assemblies through hydrogen bonding and π-π stacking interactions could lead to the development of novel liquid crystals, gels, or other soft materials. researchgate.net The presence of the trifluoroethoxy group can be exploited to introduce fluorinated segments, which are known to drive self-assembly and can impart unique properties such as hydrophobicity and thermal stability to the resulting materials. man.ac.uk This "fluorous effect" could be harnessed to create materials with specific surface properties or for applications in phase-separable catalysis.
Furthermore, the electronic nature of the molecule suggests potential applications in functional materials. The push-pull system created by the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting optical and electronic properties. This makes derivatives of this compound promising candidates for non-linear optical materials, components in organic light-emitting diodes (OLEDs), or as probes for sensing volatile organic compounds. nih.gov Exploring the synthesis of polymers or dendrimers incorporating this molecular scaffold could lead to a new class of functional materials with tunable properties. man.ac.uk
Q & A
Q. What are the optimal synthetic routes for 2-nitro-4-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nitration and trifluoroethoxylation of substituted anilines. Key steps include:
- Nitration : Use concentrated HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Trifluoroethoxylation : React 4-amino-2-nitrophenol with 2,2,2-trifluoroethyl iodide in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base at 80–100°C for 6–12 hours .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for trifluoroethyl iodide) and inert atmosphere to prevent side reactions. Catalytic hydrogenation (e.g., Raney nickel, H₂ at 40–50 psi) can reduce nitro groups in related compounds, but selectivity must be verified for this substrate .
Q. How can purity and structural integrity be validated during synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., trifluoroethoxy group shows a singlet at δ 4.5–4.7 ppm in CDCl₃) and FTIR (N-H stretch at ~3400 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 253.1 (C₈H₇F₃N₂O₃) .
Q. What are the key solubility and stability properties under laboratory conditions?
Methodological Answer:
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C). Solubility in ethanol is temperature-dependent (improves at 40–50°C) .
- Stability : Store at –20°C in amber vials under argon. Decomposes above 150°C; avoid prolonged exposure to light (UV degradation observed in nitroaromatics) .
Advanced Research Questions
Q. How does the trifluoroethoxy substituent influence electronic and steric effects in coupling reactions?
Methodological Answer: The –OCF₃ group is strongly electron-withdrawing (-I effect), which:
- Activates the aromatic ring for electrophilic substitution at the ortho and para positions relative to the amino group.
- Reduces nucleophilicity of the amino group, necessitating stronger coupling agents (e.g., EDC/HOBt) for amide bond formation .
Steric hindrance from the trifluoroethoxy group limits reactivity at the 4-position, favoring regioselective modifications at the 2-nitro position .
Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., byproduct formation)?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., nitroso derivatives from partial reduction).
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., trifluoroethoxylation vs. nitration).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and explain unexpected regioselectivity .
Q. How can this compound serve as a precursor for fluorinated bioactive molecules?
Methodological Answer:
- Drug Design : The –OCF₃ group enhances metabolic stability and lipophilicity. Derivatives like sulfonamides or ureas (e.g., via reaction with isocyanates) show potential as kinase inhibitors .
- Biological Testing : Use SPR (surface plasmon resonance) to evaluate binding affinity to target proteins (e.g., EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
